Pseudomonsäure D Natrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

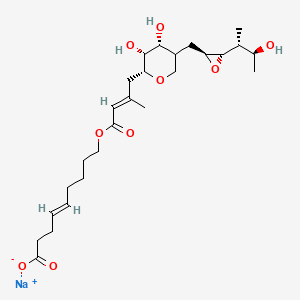

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a minor antibiotic produced by the bacterium Pseudomonas fluorescensThis compound is primarily used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Wissenschaftliche Forschungsanwendungen

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide synthesis and structure-activity relationships.

Biology: Investigated for its role in bacterial resistance mechanisms and its interaction with bacterial enzymes.

Medicine: Primarily used as a topical antibiotic for treating skin infections caused by MRSA and other Gram-positive bacteria.

Industry: Employed in the development of new antibiotic formulations and delivery systems .

Wirkmechanismus

Target of Action

Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .

Mode of Action

Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .

Biochemical Pathways

The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .

Pharmacokinetics

Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .

Result of Action

The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .

Biochemische Analyse

Biochemical Properties

Pseudomonic Acid D Sodium interacts with various biomolecules in biochemical reactions. It is known to inhibit mycoplasmas and bacterial pathogens

Cellular Effects

Pseudomonic Acid D Sodium has significant effects on various types of cells and cellular processes. It is a potent inhibitor of mycoplasmas and bacterial pathogens

Molecular Mechanism

The molecular mechanism of action of Pseudomonic Acid D Sodium involves its interaction with biomolecules at the molecular level. It is known to inhibit protein synthesis in targeted bacteria

Metabolic Pathways

Pseudomonic Acid D Sodium is involved in certain metabolic pathways. It is produced by Pseudomonas fluorescens through a biosynthetic pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate can be synthesized from monic acid A through a series of chemical reactions. The preparation involves the cyclisation of monic acid derivatives and olefination methods, which provide the biologically active E-isomer in a 3–4:1 excess. The Peterson type olefination is particularly useful for this synthesis, offering a wide range of heterocycles and high stereoselectivity .

Industrial Production Methods

Industrial production of pseudomonic acids, including sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, various culture media, and specific fermentation conditions are optimized to maximize antibiotic yield. The product recovery step is crucial for achieving high purity .

Analyse Chemischer Reaktionen

Types of Reactions

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate undergoes several types of chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones back to hydroxyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various derivatives of pseudomonic acid, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pseudomonic Acid A: The major component of mupirocin, accounting for 90-95% of the mixture.

Pseudomonic Acid B and C: Other minor components of mupirocin with similar structures but varying biological activities.

Uniqueness

sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is unique due to its specific structure and the distinct mechanism of action it employs. Unlike other antibiotics, it inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, which reduces the likelihood of cross-resistance with other antibiotics. This makes it a valuable tool in the fight against antibiotic-resistant bacteria .

Biologische Aktivität

Sodium;(E)-9-[(E)-4-[(2R,3R,4R)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2R,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate is a complex organic compound primarily recognized as a minor antibiotic produced by the bacterium Pseudomonas fluorescens. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its intricate structure and multiple functional groups contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C26H41NaO9 with a molecular weight of approximately 520.6 g/mol. The presence of hydroxyl (-OH) and oxirane (epoxide) groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H41NaO9 |

| Molecular Weight | 520.6 g/mol |

| IUPAC Name | Sodium; (E)-9... |

| CAS Number | 85178-60-5 |

The biological activity of sodium;(E)-9... involves several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

- Enzyme Inhibition : It acts as an inhibitor for specific bacterial enzymes involved in metabolic pathways, which can lead to bactericidal effects.

- Membrane Disruption : It may also interact with bacterial membranes, causing permeability changes that are detrimental to bacterial survival.

Antimicrobial Activity

Research indicates that sodium;(E)-9... demonstrates potent antimicrobial activity against a range of pathogens. In vitro studies have shown:

- Against MRSA : Exhibits significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL.

Case Studies

- Topical Application in Skin Infections : A clinical study reported successful treatment outcomes in patients with skin infections caused by MRSA when treated with formulations containing sodium;(E)-9.... The study highlighted a reduction in infection severity and faster healing times compared to controls.

- Synergistic Effects : In combination therapy with other antibiotics, sodium;(E)-9... has shown enhanced efficacy against resistant strains of bacteria, suggesting potential for use in multi-drug regimens.

In Vitro Studies

Several studies have focused on the compound's interaction with bacterial enzymes:

- Inhibition of MurA-F Enzymes : Sodium;(E)-9... has been evaluated for its inhibitory effects on Mycobacterium tuberculosis MurA-F enzymes, showing promising results with up to 56% inhibition at concentrations of 100 µM .

Structure-Activity Relationship (SAR)

The complex structure of sodium;(E)-9... allows for various modifications that can enhance its biological activity. Research into SAR has identified key functional groups that contribute to its antimicrobial properties:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and binding affinity |

| Epoxide Groups | Enhance reactivity with bacterial enzymes |

Eigenschaften

CAS-Nummer |

85178-60-5 |

|---|---|

Molekularformel |

C26H41NaO9 |

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

sodium;(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |

InChI |

InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |

InChI-Schlüssel |

SMEUVQBMXYPYPL-JPZIBMRNSA-M |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |

Isomerische SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |

Kanonische SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |

Synonyme |

[1(E),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 8-Carboxy-5-octenyl Ester Monosodium Salt; Sodium Pseudomonate D; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.